5-Amino-4-methoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-methoxynicotinic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nicotinic acid, featuring an amino group at the 5-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxynicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the nitration of 4-methoxynicotinic acid, followed by reduction to introduce the amino group at the 5-position. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted nicotinic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-4-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group may influence its solubility and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Methoxynicotinic acid: Lacks the amino group, resulting in different chemical and biological properties.
5-Aminonicotinic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Nicotinic acid: The parent compound, with different functional groups leading to varied applications
Uniqueness
5-Amino-4-methoxynicotinic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-amino-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-9-3-5(6)8/h2-3H,8H2,1H3,(H,10,11) |
InChI Key |
PWPZOBKTLFCHQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.